1-(2-Chloro-4-methylphenyl)-3-phenylurea
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Overview
Description
1-(2-Chloro-4-methylphenyl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloro-substituted methylphenyl group and a phenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-methylphenyl)-3-phenylurea can be synthesized through the reaction of 2-chloro-4-methylaniline with phenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-methylphenyl)-3-phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products:
Substitution Reactions: Products include substituted ureas with various functional groups.
Oxidation Reactions: Products include oxidized urea derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
1-(2-Chloro-4-methylphenyl)-3-phenylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the chloro and phenyl groups play a crucial role in its activity.
Comparison with Similar Compounds
- 1-(2-Chloro-4-methylphenyl)ethanone
- 4-Chloro-2-methylphenyl isocyanate
- 2-Chloro-6-methylphenyl isocyanate
Comparison: 1-(2-Chloro-4-methylphenyl)-3-phenylurea is unique due to its specific substitution pattern and the presence of both chloro and phenyl groups This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications
Properties
Molecular Formula |
C14H13ClN2O |
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Molecular Weight |
260.72 g/mol |
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-phenylurea |
InChI |
InChI=1S/C14H13ClN2O/c1-10-7-8-13(12(15)9-10)17-14(18)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18) |
InChI Key |
JZEQUMUFIWMBLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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